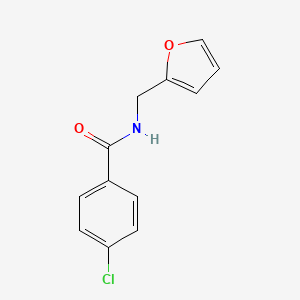![molecular formula C11H12N2O2S B2930600 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1341305-75-6](/img/structure/B2930600.png)
3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that features both thiazole and pyrrole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of a thiazole derivative with a pyrrole derivative under specific conditions. One common method involves the use of a Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings .
Applications De Recherche Scientifique
3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as DNA and proteins. The thiazole ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities and exhibit similar biological activities.
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole and 1-methylpyrrole are structurally related and have comparable chemical properties.
Uniqueness
What sets 3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione apart is its combined thiazole and pyrrole moieties, which confer unique chemical reactivity and biological activity
Propriétés
IUPAC Name |
3-methyl-1-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-4-9(14)13(11(6)15)8(3)10-12-7(2)5-16-10/h4-5,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAKZUKSXORMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C(C)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)
![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2930519.png)
![5-[4-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2930521.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2930526.png)

![1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride](/img/structure/B2930529.png)


![Methyl 5-(4-chloro-3-nitrobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2930535.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2930539.png)

